1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJQEWFULDXHH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole-2,3-dione and 4-chlorobut-2-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction. Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to deprotonate the indole-2,3-dione, making it more nucleophilic.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobut-2-en-1-yl moiety. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact pathways depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural diversity of indole-2,3-dione derivatives arises primarily from substitutions at the 1-position. Below is a comparative analysis of key compounds:

Key Observations:
- The target compound’s chlorinated alkenyl chain provides moderate lipophilicity compared to phenyl (higher ClogP) or pyrimidinyl (lower ClogP) substituents .
- The E-configuration of the alkenyl group reduces steric hindrance compared to bulkier substituents like phenyl or morpholinomethyl .
Physicochemical Properties
- Lipophilicity: The target compound’s ClogP is estimated to be higher than 5-fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione (ClogP ~1.2) but lower than phenyl-substituted analogs (ClogP ~3.5) .
- Spectral Data: The (2E)-4-chlorobut-2-en-1-yl group would exhibit distinct NMR signals (e.g., vinyl proton at δ 6.5–7.0 ppm and chlorine coupling in ¹³C NMR), comparable to 5-chloro-1-[(2E)-3-phenylprop-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione .
Crystallographic and Computational Studies
- Structural Analysis: SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining indole-2,3-dione derivatives, as seen in 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione .
Biological Activity
1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione, also known as a derivative of isatin, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties.
The compound has the following chemical characteristics:
- IUPAC Name : 1-[(2E)-4-chloro-2-butenyl]-1H-indole-2,3-dione
- CAS Number : 866152-33-2
- Molecular Formula : C12H10ClNO2
- Molecular Weight : 235.67 g/mol
- Physical Form : Solid
- Purity : 90% .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties. A study reported that compounds related to isatin demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis .
Anticancer Properties
Indole derivatives have shown promise in cancer therapy. Specifically, 1H-indoles have been studied for their ability to induce apoptosis in cancer cells. In vitro studies revealed that the compound can inhibit cell proliferation in human cancer cell lines by triggering apoptotic pathways .
Enzyme Inhibition
Certain derivatives of isatin have been identified as effective inhibitors of enzymes such as acetylcholinesterase and cyclooxygenase. These enzymes play crucial roles in neurodegenerative diseases and inflammation, respectively. The inhibition of these enzymes suggests potential therapeutic applications in treating conditions like Alzheimer's disease and chronic inflammatory disorders .
Study on Antimicrobial Effects
A comprehensive study evaluated the antimicrobial effects of various indole derivatives, including this compound. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria.
Cancer Cell Line Research
In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The findings indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 25 µM, highlighting its potential as an anticancer agent.
Data Table: Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Significant growth inhibition |
| Anticancer | MCF-7 (breast cancer) | 10 µM | IC50 value indicating reduced viability |
| Anticancer | HeLa (cervical cancer) | 25 µM | IC50 value indicating reduced viability |
| Enzyme Inhibition | Acetylcholinesterase | Not specified | Inhibition observed |
Q & A
Basic: What are the recommended synthetic routes for 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound typically involves functionalizing the indole-2,3-dione (isatin) core with a (2E)-4-chlorobut-2-en-1-yl group. Key steps include:
- N-Alkylation : Reacting isatin derivatives with 4-chloro-2-butenyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetone). Steric and electronic effects of substituents on the indole ring influence reactivity .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency. Lower temperatures (0–25°C) minimize side reactions like elimination .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction rates and yields in biphasic systems .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the pure product .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- IR Spectroscopy :
- C=O Stretching : Two distinct peaks near 1720 cm⁻¹ (indole-2,3-dione carbonyls) .
- C=C Stretching : A peak at ~1600 cm⁻¹ confirms the (2E)-configured double bond in the chlorobut-enyl chain .
- ¹H NMR :
- Indole Protons : Aromatic protons appear as a multiplet between δ 6.8–7.5 ppm.
- Allylic Chlorine : The (2E)-CH₂Cl group shows coupling (J = 14–16 Hz) between vicinal protons .
- 13C NMR :
- Carbonyl carbons at δ 180–190 ppm (indole-dione) and δ 120–130 ppm (C=C) .
- LCMS :
- Molecular ion [M+H]⁺ should match the molecular formula (C₁₂H₉ClN₂O₂, m/z ~249) .
Advanced: How can computational chemistry methods like DFT be applied to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Geometry Optimization : Use Density Functional Theory (DFT) with B3LYP/6-31G(d) to model the (2E)-configuration and assess steric hindrance around the chlorobut-enyl chain .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the indole-dione core is electron-deficient, making it reactive toward nucleophiles .
- Reactivity Studies : Simulate reaction pathways (e.g., nucleophilic substitution at the allylic chlorine) using transition-state theory to identify kinetic barriers .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to evaluate solvent polarity’s impact on reaction thermodynamics .
Advanced: What strategies can be employed to resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
Methodological Answer:
- Mechanistic Analysis :
- Trace byproducts (e.g., cyclized derivatives) may arise from intramolecular reactions. For example, the chlorobut-enyl chain could undergo elimination to form conjugated dienes, detectable via GC-MS .
- Kinetic Control :
- Monitor reaction progress using TLC or in-situ IR. Lowering temperature or shortening reaction time may suppress side reactions .
- Isolation Techniques :
- Use preparative HPLC or fractional crystallization to separate structurally similar byproducts .
- Theoretical Validation :
- Compare experimental NMR/IR data with computational predictions to confirm the identity of ambiguous peaks .
Advanced: What are the key considerations for designing biological activity assays for this compound, based on structural analogs?
Methodological Answer:
- Target Selection :
- Indole-2,3-dione derivatives often exhibit kinase or cholinesterase inhibition. Prioritize assays like acetylcholinesterase (AChE) inhibition, following protocols from structurally related compounds .
- Structural Modifications :
- Introduce substituents (e.g., methoxy groups) at the indole 5-position to enhance binding affinity, guided by SAR studies of analogs .
- Assay Conditions :
- Use phosphate buffer (pH 7.4) and monitor enzyme activity spectrophotometrically (e.g., Ellman’s method for AChE) .
- Control Experiments :
- Compare IC₅₀ values with known inhibitors (e.g., donepezil) and validate results using molecular docking simulations .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management : Collect halogenated byproducts separately and dispose via licensed hazardous waste services .
- Spill Response : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
